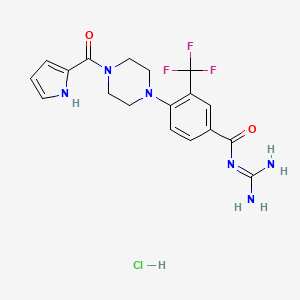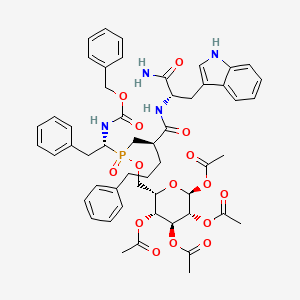
Mmp-11-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mmp-11-IN-1 is a novel compound belonging to the class of phosphinate prodrugs. It is a glycosyl ester derivative of RXP03, designed to improve blood-brain barrier behavior . This compound is primarily investigated for its potential in cancer treatment due to its ability to inhibit matrix metalloproteinase-11 (MMP-11), an enzyme involved in the degradation of the extracellular matrix and associated with cancer progression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmp-11-IN-1 involves the glycosylation of RXP03, a potent and selective inhibitor of various matrix metalloproteinases. The process begins with the preparation of the glycosyl ester of RXP03. This involves the reaction of RXP03 with a glycosyl donor under specific conditions to form the glycosyl ester . The reaction typically requires a catalyst and is conducted under controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process would also include steps for purification and quality control to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
Mmp-11-IN-1 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally include controlled temperature, pH, and solvent environment to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound. Substitution reactions can produce a variety of derivatives depending on the substituents introduced .
Scientific Research Applications
Mmp-11-IN-1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
Mmp-11-IN-1 exerts its effects by inhibiting the activity of MMP-11. This enzyme is involved in the degradation of the extracellular matrix, a process that is crucial for tissue remodeling and cancer progression. By inhibiting MMP-11, this compound prevents the breakdown of the extracellular matrix, thereby reducing tumor growth and metastasis . The compound achieves this by coordinating with the catalytic zinc ion in the active site of MMP-11, effectively blocking its enzymatic activity .
Comparison with Similar Compounds
Mmp-11-IN-1 is unique among similar compounds due to its glycosyl ester structure, which enhances its ability to cross the blood-brain barrier. Similar compounds include:
Marimastat: Another broad-spectrum inhibitor with better selectivity than Batimastat but still not as targeted as this compound.
This compound stands out due to its improved bioavailability and selective inhibition of MMP-11, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C53H61N4O15P |
|---|---|
Molecular Weight |
1025.0 g/mol |
IUPAC Name |
[(2S,3R,4S,5R,6S)-4,5,6-triacetyloxy-2-[[[(2R)-2-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamoyl]-5-phenylpentyl]-[(1R)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]phosphoryl]oxymethyl]oxan-3-yl] acetate |
InChI |
InChI=1S/C53H61N4O15P/c1-33(58)68-47-45(72-52(71-36(4)61)49(70-35(3)60)48(47)69-34(2)59)31-67-73(65,46(27-38-19-10-6-11-20-38)57-53(64)66-30-39-21-12-7-13-22-39)32-40(24-16-23-37-17-8-5-9-18-37)51(63)56-44(50(54)62)28-41-29-55-43-26-15-14-25-42(41)43/h5-15,17-22,25-26,29,40,44-49,52,55H,16,23-24,27-28,30-32H2,1-4H3,(H2,54,62)(H,56,63)(H,57,64)/t40-,44-,45-,46+,47+,48-,49+,52+,73?/m0/s1 |
InChI Key |
XBMOTGVEXFYVDI-QFRAFHIPSA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(C[C@H](CCCC2=CC=CC=C2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)[C@H](CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COP(=O)(CC(CCCC2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)C(CC5=CC=CC=C5)NC(=O)OCC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


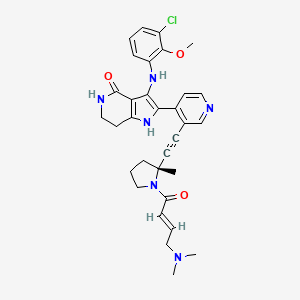
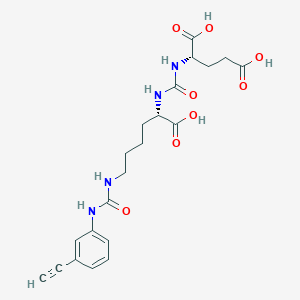
![1,1,1-trifluoro-N-[(3R,4S)-3-[(4-phenylcyclohexyl)oxymethyl]-1-pyridin-2-ylpiperidin-4-yl]methanesulfonamide](/img/structure/B12374483.png)
![2-[3,9-bis[1-carboxylato-4-(2,3-dihydroxypropylamino)-4-oxobutyl]-3,6,9,15-tetrazabicyclo[9.3.1]pentadeca-1(15),11,13-trien-6-yl]-5-(2,3-dihydroxypropylamino)-5-oxopentanoate;gadolinium(3+)](/img/structure/B12374500.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-15-[(2R,5S,6R)-5-[(2-hydroxy-3-piperazin-1-ylpropyl)-methylamino]-6-methyloxan-2-yl]oxy-14-methyl-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione](/img/structure/B12374510.png)

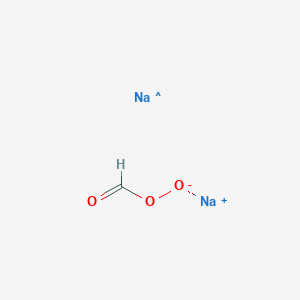
![disodium;8-anilino-5-[[4-[(5-sulfonatonaphthalen-1-yl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12374521.png)
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
